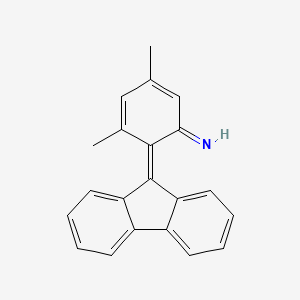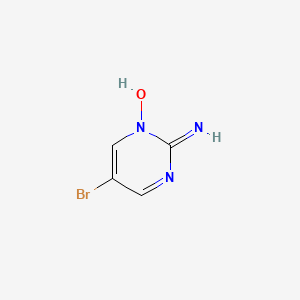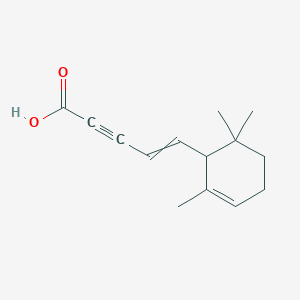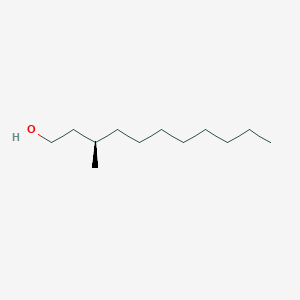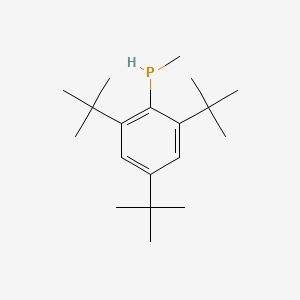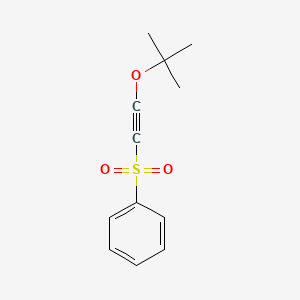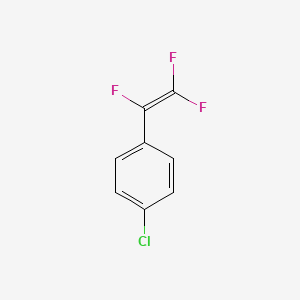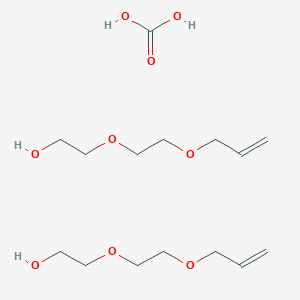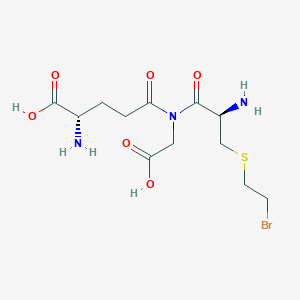
Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl- is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of glycine, gamma-glutamyl, and cysteinyl residues, along with a bromoethyl group. Such compounds are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl- typically involves peptide coupling reactions. The process may include the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents like carbodiimides (e.g., DCC) or other coupling agents.
Introduction of the Bromoethyl Group:
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production may involve automated peptide synthesizers and large-scale reactors. The process is optimized for yield, purity, and cost-effectiveness, often using solid-phase peptide synthesis (SPPS) techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cysteinyl residue.
Reduction: Reduction reactions can occur, especially if disulfide bonds are present.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Thiols, amines, or other nucleophilic species.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while substitution reactions may yield various substituted derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Peptides: Used as a building block in the synthesis of more complex peptides and proteins.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of peptide coupling and substitution reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Protein Interactions: Studied for its interactions with proteins and other biomolecules.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as a drug candidate or a lead compound.
Biomarker Discovery: May serve as a biomarker for certain diseases or conditions.
Industry
Biotechnology: Used in the development of biotechnological products and processes.
Pharmaceutical Manufacturing: Employed in the production of pharmaceutical compounds.
作用機序
The mechanism of action of Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The bromoethyl group can participate in covalent bonding with nucleophilic sites, leading to inhibition or modification of target molecules.
類似化合物との比較
Similar Compounds
Glycine, L-gamma-glutamyl-L-cysteinyl-: Lacks the bromoethyl group.
Glycine, L-gamma-glutamyl-S-(2-chloroethyl)-L-cysteinyl-: Contains a chloroethyl group instead of a bromoethyl group.
Uniqueness
The presence of the bromoethyl group in Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl- imparts unique chemical reactivity and potential biological activity. This makes it distinct from similar compounds and may lead to specific applications in research and industry.
特性
CAS番号 |
81907-45-1 |
|---|---|
分子式 |
C12H20BrN3O6S |
分子量 |
414.28 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-2-amino-3-(2-bromoethylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20BrN3O6S/c13-3-4-23-6-8(15)11(20)16(5-10(18)19)9(17)2-1-7(14)12(21)22/h7-8H,1-6,14-15H2,(H,18,19)(H,21,22)/t7-,8-/m0/s1 |
InChIキー |
KEOKMJIVQKFVCX-YUMQZZPRSA-N |
異性体SMILES |
C(CC(=O)N(CC(=O)O)C(=O)[C@H](CSCCBr)N)[C@@H](C(=O)O)N |
正規SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSCCBr)N)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



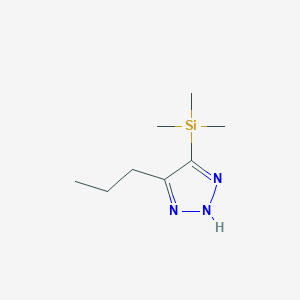
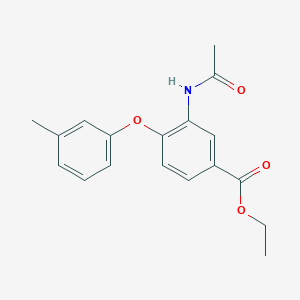
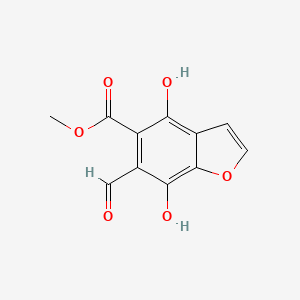
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
